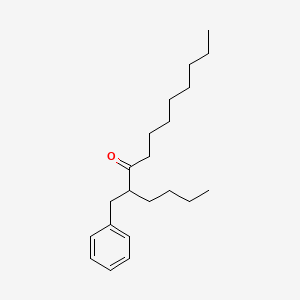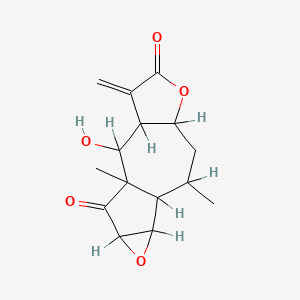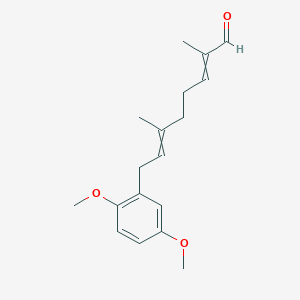
5-Phenylhepta-2,4-dien-6-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylhepta-2,4-dien-6-ynal is an organic compound with the molecular formula C₁₃H₁₀O. It is characterized by a phenyl group attached to a hepta-2,4-dien-6-ynal backbone. This compound is of interest due to its unique structure, which combines alkyne, alkene, and aldehyde functionalities, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylhepta-2,4-dien-6-ynal typically involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups activated by boron trifluoride diethyl etherate (BF₃·Et₂O). This method allows for the stereoselective formation of the desired dien-ynal compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylhepta-2,4-dien-6-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The alkyne and alkene groups can be reduced to alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 5-Phenylhepta-2,4-dien-6-ynoic acid.
Reduction: 5-Phenylheptane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Phenylhepta-2,4-dien-6-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which 5-Phenylhepta-2,4-dien-6-ynal exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic aromatic substitution, the phenyl group acts as an electron-rich site that attracts electrophiles. In reduction reactions, the alkyne and alkene groups are hydrogenated to form alkanes, altering the compound’s physical and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylhepta-2,4-dien-6-ynoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Phenylheptane: Fully saturated version of the compound.
5-Phenyl-2,4-heptadien-6-inal: Similar structure but with different positioning of double bonds.
Uniqueness
5-Phenylhepta-2,4-dien-6-ynal is unique due to its combination of alkyne, alkene, and aldehyde functionalities, which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of research .
Propiedades
Número CAS |
50565-10-1 |
|---|---|
Fórmula molecular |
C13H10O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-phenylhepta-2,4-dien-6-ynal |
InChI |
InChI=1S/C13H10O/c1-2-12(8-6-7-11-14)13-9-4-3-5-10-13/h1,3-11H |
Clave InChI |
WKBVHEIIKMSMBO-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=CC=CC=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
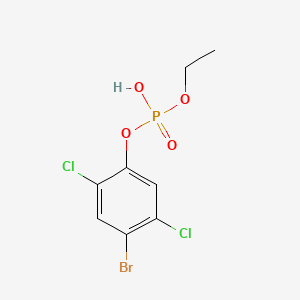
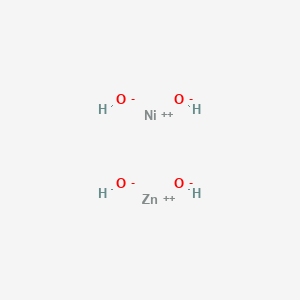
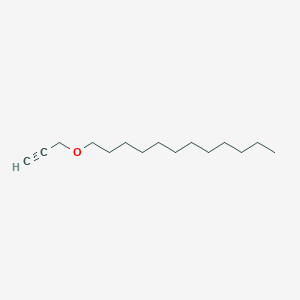
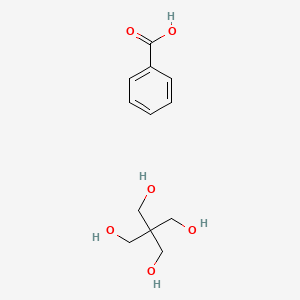


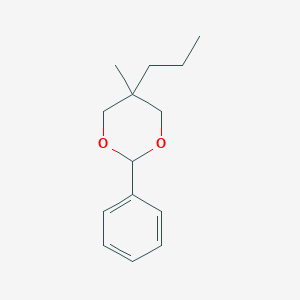
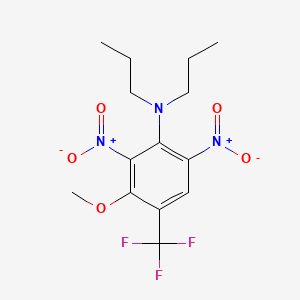
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
